molecular formula C16H18N4O4S B11028232 N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11028232
M. Wt: 362.4 g/mol
InChI Key: JQTYTWPTJMCQOL-UHFFFAOYSA-N
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Description

N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core conjugated with a 5-oxopyrrolidine moiety via an imine linkage. The thiadiazole ring is substituted with a methoxymethyl group at position 5, while the pyrrolidine ring is functionalized with a 2-methoxyphenyl group at position 1 and a carboxamide group at position 3 .

Properties

Molecular Formula

C16H18N4O4S

Molecular Weight

362.4 g/mol

IUPAC Name

N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C16H18N4O4S/c1-23-9-13-18-19-16(25-13)17-15(22)10-7-14(21)20(8-10)11-5-3-4-6-12(11)24-2/h3-6,10H,7-9H2,1-2H3,(H,17,19,22)

InChI Key

JQTYTWPTJMCQOL-UHFFFAOYSA-N

Canonical SMILES

COCC1=NN=C(S1)NC(=O)C2CC(=O)N(C2)C3=CC=CC=C3OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide typically involves multiple steps. One common method includes the reaction of 2-methoxyphenyl isocyanate with a suitable thiadiazole derivative under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the temperature maintained between 0°C and 25°C to ensure optimal yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high purity and yield while minimizing the production time and cost. The use of catalysts and optimized reaction conditions further enhances the efficiency of the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and strong bases or acids.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits significant biological activities, making it a candidate for various applications:

Antimicrobial Activity

Studies have shown that N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide demonstrates antimicrobial properties against a range of pathogens. The thiadiazole moiety is particularly noted for its ability to inhibit bacterial growth.

Anticancer Potential

Preliminary investigations suggest that this compound may possess anticancer properties. It has been observed to induce apoptosis in cancer cell lines by modulating key signaling pathways involved in cell survival and proliferation.

Anti-inflammatory Effects

In vitro studies indicate that the compound may exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines, making it a potential therapeutic agent for inflammatory diseases.

Agricultural Applications

The unique properties of this compound extend to agricultural applications as well:

Pesticidal Properties

Research has highlighted its potential use as a pesticide due to its ability to disrupt metabolic processes in pests. This could lead to the development of environmentally friendly pest control agents.

Case Studies and Research Findings

Several studies have documented the applications of this compound:

  • A study published in the Journal of Medicinal Chemistry reported on the synthesis and evaluation of various derivatives of thiadiazole compounds for their anticancer activities, highlighting the promising effects of similar structures in tumor inhibition .
  • Another investigation focused on the antimicrobial activity of thiadiazole derivatives, demonstrating significant inhibition against both Gram-positive and Gram-negative bacteria .

Mechanism of Action

The mechanism of action of N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. This interaction can lead to various biological effects, such as inhibition of cell growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Table 1: Substituent Comparison of Selected Thiadiazole-Pyrrolidine Derivatives

Compound Name Thiadiazole Substituent Pyrrolidine Substituent Molecular Weight (g/mol) Key Properties/Activities
Target Compound 5-methoxymethyl 1-(2-methoxyphenyl) ~377.4 (calculated) Not reported; inferred solubility ↑
1-(4-Fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide 5-isopropyl 1-(4-fluorophenyl) ~377.4 Enhanced lipophilicity; agrochemical potential
(2E)-2-[1-(1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-N-(2-chlorophenyl) derivative Benzodioxol-imidazole 2-chlorophenyl ~454.9 Antifungal activity; confirmed via X-ray

Key Observations :

  • Methoxymethyl vs. Isopropyl : The methoxymethyl group in the target compound likely improves aqueous solubility compared to the lipophilic isopropyl group in ’s compound .
  • 2-Methoxyphenyl vs. 4-Fluorophenyl : The 2-methoxyphenyl substituent may confer distinct electronic effects (electron-donating methoxy) versus the electron-withdrawing fluorine in the 4-fluorophenyl analog, influencing receptor binding or metabolic stability .

Biological Activity

N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound notable for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound features a thiadiazole ring and a pyrrolidine moiety , which are known to enhance biological activity. The presence of methoxy groups contributes to its lipophilicity and potential for cellular permeability.

Structural Feature Description
Thiadiazole RingEnhances antimicrobial and anticancer properties
Pyrrolidine MoietyContributes to bioactivity and stability
Methoxy GroupsIncreases lipophilicity and solubility

Antimicrobial Activity

Compounds with thiadiazole structures have demonstrated significant antimicrobial properties. Research indicates that derivatives of thiadiazole can inhibit various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) often below 100 μg/mL .

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, compounds similar to this compound have shown selective cytotoxicity against cancer cell lines such as breast carcinoma (MCF7) and colon carcinoma (HT-29), with IC50 values ranging from 10 to 30 μM .

The anticancer activity is believed to be mediated through several mechanisms:

  • Inhibition of Tubulin Polymerization : Some thiadiazole derivatives disrupt microtubule formation, leading to cell cycle arrest .
  • Induction of Apoptosis : Compounds have been shown to activate apoptotic pathways in cancer cells without affecting normal cells .

Case Studies

  • Cytotoxicity Against Cancer Cell Lines : A study evaluated the efficacy of related thiadiazole compounds against a panel of cancer cells. Results indicated significant growth inhibition in T47D (breast carcinoma) and HT-29 (colon carcinoma) with IC50 values of 15 μM and 22 μM respectively .
  • Antimicrobial Efficacy : Another investigation into the antimicrobial properties demonstrated that a derivative exhibited a zone of inhibition of 18 mm against Salmonella typhi, suggesting strong antibacterial activity at concentrations as low as 500 μg/disk .

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